

methods for purifying ethylamines from ammonia ethanol reaction mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonia ethanol

Cat. No.: B8359970

[Get Quote](#)

Technical Support Center: Purification of Ethylamines

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of ethylamines (monoethylamine, diethylamine, and triethylamine) from ammonia-ethanol reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a crude reaction mixture from the amination of ethanol?

A1: The crude product from the reaction of ethanol and ammonia is a complex mixture.^[1] It typically contains monoethylamine (MEA), diethylamine (DEA), and triethylamine (TEA), along with unreacted starting materials like ammonia and ethanol, and water, which is a byproduct of the reaction.^{[1][2]} The relative proportions of the ethylamines can be influenced by adjusting reaction conditions such as the ammonia-to-ethanol ratio, temperature, and pressure.^[2]

Q2: What are the primary challenges in separating ethylamines from the reaction mixture?

A2: The main difficulties arise from the close boiling points of the components and the formation of azeotropes. Diethylamine, in particular, is difficult to separate from water due to their similar volatilities.^[1] Additionally, separating the three ethylamine products from each other requires precise fractional distillation.^[3]

Q3: What are the most common industrial methods for purifying ethylamines?

A3: The most prevalent method is a series of distillation steps.[\[2\]](#)[\[4\]](#) This typically involves:

- Removal of ammonia and other light gases.
- Separation of the mono- and diethylamines from water, triethylamine, and ethanol.[\[1\]](#)
- Subsequent distillation to separate monoethylamine from diethylamine.[\[1\]](#)
- Purification of triethylamine, often involving azeotropic or extractive distillation to remove water and residual ethanol.[\[1\]](#)[\[5\]](#)

Q4: What is an azeotrope and why is it relevant to ethylamine purification?

A4: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[\[6\]](#)[\[7\]](#) In this context, mixtures like diethylamine-water can form azeotropes, requiring specialized techniques such as azeotropic distillation, extractive distillation, or pressure-swing distillation to achieve separation.[\[1\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

Troubleshooting Guides

Issue 1: Low Purity of Diethylamine (DEA)

Q: My final diethylamine fraction is contaminated with water. How can I improve its purity?

A: This is a common issue as DEA and water are difficult to separate by simple distillation.[\[1\]](#)

- Cause: Formation of a DEA-water azeotrope.
- Solution 1: Modified Distillation: A common strategy is to first distill a mixture of monoethylamine and diethylamine away from the bulk of the water, triethylamine, and ethanol.[\[1\]](#) This overhead mixture is substantially free from water and can then be separated in a second distillation column under pressure (e.g., 2-10 bars) to separate MEA (top product) from DEA (bottoms product).[\[1\]](#)

- Solution 2: Extractive Distillation: This technique involves adding a solvent that alters the relative volatility of the components.[\[8\]](#)[\[10\]](#) While less commonly detailed specifically for the DEA-water system in the provided context, it is a viable method for separating close-boiling mixtures.[\[10\]](#)[\[11\]](#)

Issue 2: Poor Separation and Purity of Triethylamine (TEA)

Q: I am struggling to get high-purity triethylamine. The product is contaminated with water, ethanol, and other byproducts.

A: Purifying TEA often requires a multi-step approach after the more volatile MEA and DEA have been removed.[\[5\]](#)

- Cause 1: Inefficient separation from water and ethanol.
- Solution 1: Azeotropic Distillation with Water. A well-established method involves feeding the mixture of water, ethanol, and TEA to a distillation column. Water is used as an azeotropic agent to carry TEA and some ethanol overhead.[\[5\]](#) This overhead vapor is condensed and sent to a decanter, where it separates into two layers: a TEA-rich organic layer and an aqueous layer. The TEA-rich layer is sent to a second distillation column for final purification, while the aqueous layer is recirculated.[\[5\]](#)[\[12\]](#)
- Cause 2: Accumulation of intermediate-boiling impurities.
- Solution 2: Side Stream Removal. In continuous operations, impurities with boiling points between DEA and TEA can accumulate in the decanter, hindering phase separation.[\[5\]](#) These can be removed by taking a side stream from the second distillation column (the TEA purification column) to prevent their buildup.[\[5\]](#)

Issue 3: General Distillation Column Problems (Flooding, Foaming)

Q: My distillation column is experiencing flooding (liquid backing up) or foaming. What should I do?

A: These are common operational problems in distillation that can severely impact efficiency.

- Cause of Flooding: Excessive vapor flow rate, high feed rate, or blockages in the column internals.
- Troubleshooting Steps:
 - Reduce Feed/Reboiler Duty: Temporarily decrease the feed rate or the heat input to the reboiler to lower the vapor velocity.
 - Check Pressure: Ensure the column pressure is within the optimal range. Abnormally high pressure can indicate a downstream blockage.
 - Inspect Internals: During a shutdown, inspect trays or packing for damage, plugging, or fouling.
- Cause of Foaming: Presence of surfactants or impurities in the feed, or operating at high temperatures that cause degradation.
- Troubleshooting Steps:
 - Anti-Foaming Agent: Consider adding a suitable anti-foaming agent if the problem persists and is chemically compatible with the process.
 - Feed Purity: Analyze the feed for contaminants that could be causing foaming.
 - Optimize Temperature: Ensure operating temperatures are not causing thermal degradation of the amines.

Data Presentation

Table 1: Physical Properties of Key Components

Compound	Formula	Boiling Point (°C) at 1 atm	Molar Mass (g/mol)
Ammonia	NH ₃	-33.3	17.03
Ethanol	C ₂ H ₅ OH	78.4	46.07
Water	H ₂ O	100.0	18.02
Monoethylamine (MEA)	C ₂ H ₅ NH ₂	16.6	45.08
Diethylamine (DEA)	(C ₂ H ₅) ₂ NH	55.5	73.14
Triethylamine (TEA)	(C ₂ H ₅) ₃ N	89.5	101.19

Table 2: Typical Operating Conditions for Ethylamine Purification Columns

Distillation Stage	Column	Pressure (bars)	Top Temp. (°C)	Bottom Temp. (°C)	Key Separation
MEA/DEA Separation	Column 1	0.1 - 1.5[1]	-	-	MEA/DEA (overhead) from TEA/Water/Ethanol (bottoms)
Column 2		2 - 10[1]	-	-	MEA (overhead) from DEA (bottoms)
TEA Purification	Column 1	Atmospheric[5][12]	70 - 80[5][12]	95 - 105[5][12]	TEA/Water azeotrope (overhead) from Ethanol/Water (bottoms)
Column 2		Atmospheric[5][12]	80 - 90[5][12]	90 - 100[5][12]	Water/Ethanol (overhead) from pure TEA (bottoms)

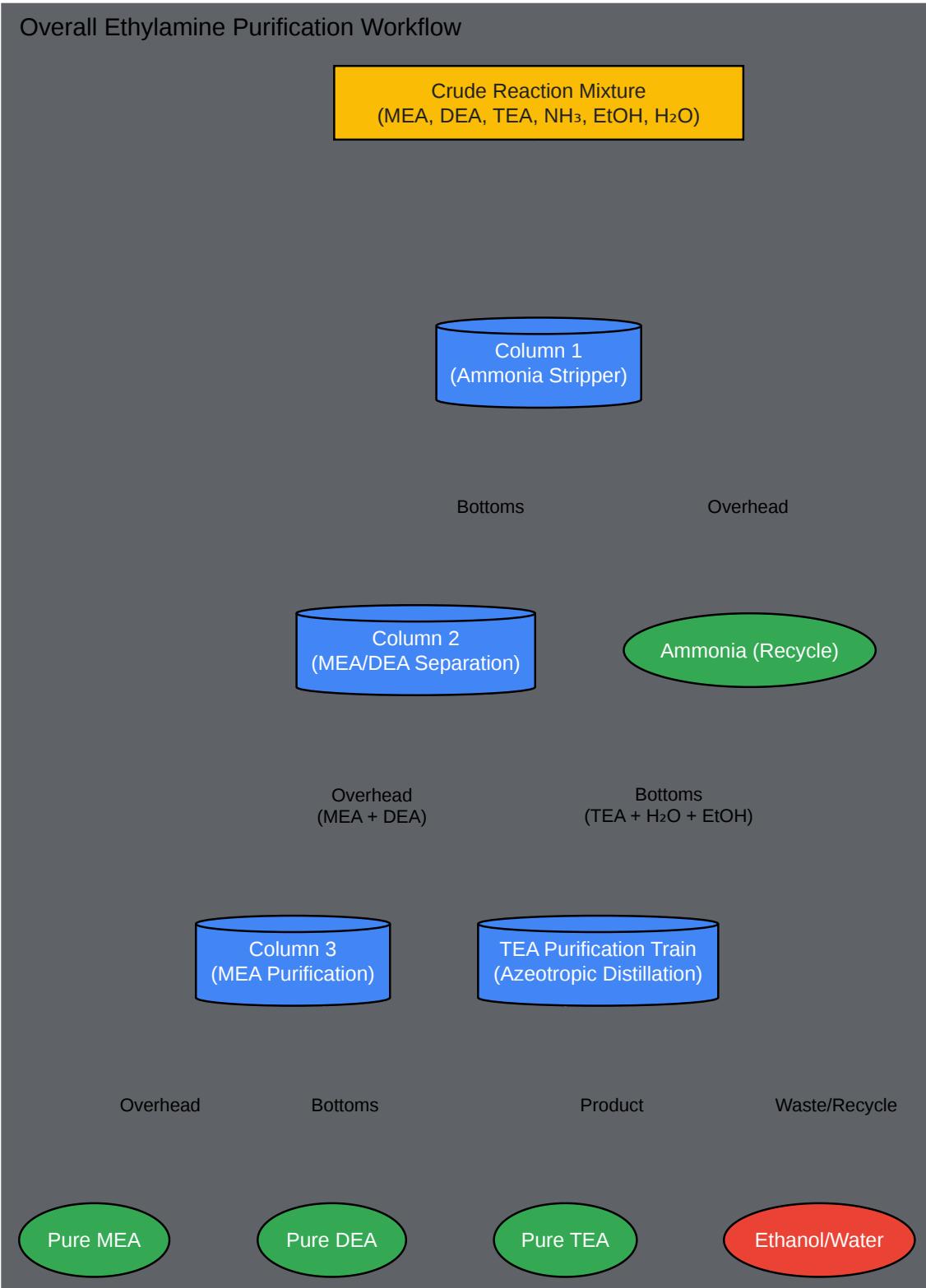
Experimental Protocols

Protocol 1: General Multi-Column Purification of Ethylamines

This protocol describes a common industrial workflow for separating the crude mixture.

- Ammonia Removal: The crude reaction mixture is first fed to a stripping column to remove excess ammonia and other dissolved gases, which are taken as the top product and often recycled back to the reactor.

- MEA/DEA Separation: The bottoms from the ammonia stripper, now containing MEA, DEA, TEA, ethanol, and water, are fed into a second distillation column.[1]
 - This column is operated at near-atmospheric pressure (0.1-1.5 bars).[1]
 - A mixture of MEA and DEA, substantially free of water, is taken as the overhead product.[1]
 - The bottoms product consists of TEA, water, and ethanol.[1]
- MEA and DEA Isolation: The overhead MEA/DEA mixture is fed to a third column operated under higher pressure (2-10 bars) to raise the boiling points and facilitate condensation.[1]
 - Pure MEA is recovered as the top product.
 - Pure DEA is recovered as the bottoms product.[1]
- TEA Purification: The bottoms from the second column are processed as described in the azeotropic distillation protocol below to isolate pure TEA.


Protocol 2: Azeotropic Distillation for Triethylamine (TEA) Purification

This protocol details the purification of the TEA-rich stream from the initial separation steps.[5]

- First Distillation Column:
 - The feed, containing TEA, ethanol, and water, is introduced into the first distillation column.[5]
 - Water is continuously added to the top of the column to act as an entrainer.[5]
 - The column is operated at atmospheric pressure with a top temperature of 70-80°C and a bottom temperature of 95-105°C.[12]
 - An azeotropic mixture of TEA, water, and some ethanol is distilled overhead. The bottoms product, containing the majority of the ethanol and water, is discharged.[5]

- Decantation:
 - The overhead distillate is condensed and fed to a decanter, operated at a temperature between 60-75°C.[5][12]
 - The mixture separates into two layers: a TEA-rich upper organic layer and a lower aqueous layer.[5]
 - The lower aqueous layer is recirculated back to the first distillation column.[5]
- Second Distillation Column:
 - The TEA-rich upper layer from the decanter is fed to a second distillation column.[5]
 - This column is operated at atmospheric pressure with a top temperature of 80-90°C and a bottom temperature of 90-100°C.[12]
 - The overhead product, containing residual water and ethanol, is condensed and recycled back to the decanter.[5][12]
 - High-purity TEA is obtained as the bottoms product.[5]

Visualizations

[Click to download full resolution via product page](#)

Caption: A typical multi-column workflow for separating ethylamines.

[Click to download full resolution via product page](#)

Caption: A logic diagram for troubleshooting low triethylamine purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4152219A - Separation of ethylamines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. US20080194879A1 - Method for Producing an Ethylamine From Denatured Ethanol - Google Patents [patents.google.com]
- 5. US5840987A - Process for the preparation of ethylamines - Google Patents [patents.google.com]
- 6. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 7. gwsionline.com [gwsionline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.utwente.nl [research.utwente.nl]
- 11. processingmagazine.com [processingmagazine.com]
- 12. EP0841320A2 - A process for the preparation of ethylamines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [methods for purifying ethylamines from ammonia ethanol reaction mixtures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8359970#methods-for-purifying-ethylamines-from-ammonia-ethanol-reaction-mixtures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com